N-(furan-2-ylmethyl)-2-(2-((2-(4-methoxyphenyl)-2-oxoethyl)thio)thiazol-4-yl)acetamide

Description

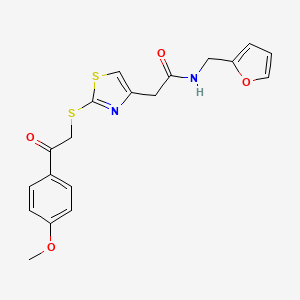

N-(furan-2-ylmethyl)-2-(2-((2-(4-methoxyphenyl)-2-oxoethyl)thio)thiazol-4-yl)acetamide is a synthetic organic compound featuring a thiazole core substituted with a thioether-linked 2-(4-methoxyphenyl)-2-oxoethyl group and an acetamide moiety bearing a furan-2-ylmethyl substituent. This structure combines heterocyclic (thiazole, furan) and aryl (4-methoxyphenyl) components, which are common in bioactive molecules targeting enzymes or receptors.

Properties

IUPAC Name |

N-(furan-2-ylmethyl)-2-[2-[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N2O4S2/c1-24-15-6-4-13(5-7-15)17(22)12-27-19-21-14(11-26-19)9-18(23)20-10-16-3-2-8-25-16/h2-8,11H,9-10,12H2,1H3,(H,20,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSNCPJMSKMGWJW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)CSC2=NC(=CS2)CC(=O)NCC3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N2O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(furan-2-ylmethyl)-2-(2-((2-(4-methoxyphenyl)-2-oxoethyl)thio)thiazol-4-yl)acetamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The compound features a furan ring, a thiazole moiety, and a methoxy-substituted phenyl group. These structural elements contribute to its reactivity and biological properties. The presence of sulfur in the thiazole ring and the methoxy group enhances the compound's pharmacological profile.

Antimicrobial Activity

Several studies have evaluated the antimicrobial efficacy of thiazole derivatives, including those similar to this compound:

- In Vitro Studies : Research indicates that compounds containing thiazole rings exhibit significant antibacterial activity against various strains of bacteria, including Staphylococcus epidermidis and Escherichia coli. For instance, a derivative with similar structural characteristics demonstrated minimum inhibitory concentrations (MICs) ranging from 0.25 to 4 µg/mL against standard bacterial strains .

- Mechanism of Action : The antimicrobial action is believed to stem from the disruption of bacterial cell wall synthesis and interference with metabolic pathways. The thiazole ring is critical for this activity, as evidenced by structure-activity relationship (SAR) studies that highlight the importance of electron-donating groups in enhancing efficacy .

Anticancer Activity

The anticancer potential of this compound has also been explored:

- Cytotoxicity Testing : In vitro cytotoxicity assays against human cancer cell lines (e.g., MCF7 breast cancer cells) reveal that compounds with similar structures exhibit promising cytotoxic effects. For example, certain thiazole derivatives have shown IC50 values less than that of doxorubicin, a standard chemotherapeutic agent .

- Cell Line Studies : Compounds were tested against both cancerous and non-cancerous cell lines using the MTT assay to assess viability. Results indicated selective toxicity towards cancer cells while sparing normal cells, suggesting a favorable therapeutic index .

Data Tables

| Biological Activity | Test Organism/Cell Line | MIC/IC50 Value | Reference |

|---|---|---|---|

| Antibacterial | S. epidermidis | 0.25 - 4 µg/mL | |

| Anticancer | MCF7 | < IC50 of Doxorubicin | |

| Antimicrobial | E. coli | 1 - 16 µg/mL |

Case Studies

- Study on Thiazole Derivatives : A study conducted on various thiazole derivatives highlighted that modifications on the phenyl ring significantly affected their antimicrobial potency. Compounds with methoxy groups showed enhanced activity compared to those without .

- Cytotoxic Evaluation : Another research effort focused on evaluating the cytotoxic effects of thiazole-based compounds against different cancer cell lines. The findings indicated that specific substitutions on the thiazole ring could optimize anticancer activity, paving the way for further drug development .

Comparison with Similar Compounds

2-(2-((4-Chlorobenzyl)thio)thiazol-4-yl)-N-(furan-2-ylmethyl)acetamide (CAS: 941984-72-1)

- Key Differences : Replaces the 2-(4-methoxyphenyl)-2-oxoethyl group with a 4-chlorobenzyl thioether.

2-(2-((2-(Benzo[d][1,3]dioxol-5-yl)-2-oxoethyl)thio)thiazol-4-yl)-N-(3,5-dimethylphenyl)acetamide (CAS: 1040639-07-3)

- Key Differences : Substitutes 4-methoxyphenyl with a benzo[d][1,3]dioxol-5-yl group and replaces the furan-2-ylmethyl amide with a 3,5-dimethylphenyl group.

- Significance : The benzo[d][1,3]dioxole moiety introduces electron-rich aromaticity, which could influence π-π stacking interactions in protein binding .

N-(4-Ethoxyphenyl)-2-(2-(furan-2-yl)-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamide (CAS: 863004-99-3)

- Key Differences : Incorporates a benzothiazepine ring fused to the thiazole and replaces the methoxyphenyl group with a furan-2-yl substituent.

Insights :

- The target compound’s synthesis would likely involve thioether formation between a thiol-containing thiazole and a halogenated 2-(4-methoxyphenyl)-2-oxoethyl precursor, followed by amide coupling with furan-2-ylmethylamine. Yields may vary based on steric hindrance from the 4-methoxy group.

Antimicrobial Activity (Thiazole-Acetamide Derivatives)

Implications :

- The furan-2-ylmethyl group in the target compound may enhance antifungal activity due to furan’s known role in disrupting fungal cell membranes .

ACE2 Inhibition (Docking Studies)

| Compound (from ) | Docking Score (kcal/mol) | Target Protein | Key Features |

|---|---|---|---|

| N-(5-{[2-(dibenzo[b,d]furan-3-ylamino)... | −5.56 | ACE2 | Thiadiazole, dibenzofuran |

Implications :

- The thiazole-thioether motif in the target compound may similarly interact with ACE2’s catalytic pocket, though the 4-methoxyphenyl group’s electron-donating effects could modulate binding affinity .

Q & A

Basic: How can synthetic routes for this compound be optimized to improve yield and purity?

Answer:

The synthesis involves multi-step reactions, typically starting with thiazole ring formation via cyclization of thiourea derivatives or Hantzsch thiazole synthesis. Key steps include:

- Thioether linkage formation : Reaction of 2-(4-methoxyphenyl)-2-oxoethyl mercaptan with 4-bromothiazole derivatives under basic conditions (e.g., K₂CO₃ in DMF) .

- Acetamide coupling : Use of EDCI/HOBt as coupling agents for amide bond formation between furan-2-ylmethylamine and the thiazole-thioether intermediate .

Optimization strategies : - Employ microwave-assisted synthesis to reduce reaction time and improve regioselectivity .

- Purify intermediates via flash chromatography or recrystallization (solvent: ethanol/water) to minimize impurities .

- Monitor reactions using TLC and confirm final product purity via HPLC (C18 column, acetonitrile/water gradient) .

Basic: What spectroscopic techniques are critical for structural elucidation?

Answer:

- 1H/13C NMR : Identify substituents on the thiazole ring (e.g., δ 7.8–8.2 ppm for thiazole protons) and confirm the acetamide linkage (δ 2.1–2.4 ppm for methylene groups) .

- High-resolution mass spectrometry (HRMS) : Verify molecular formula (e.g., [M+H]+ peak at m/z 447.0984 for C₁₉H₁₈N₂O₄S₂) .

- FT-IR : Detect carbonyl stretches (C=O at ~1680 cm⁻¹) and thioether bonds (C-S at ~680 cm⁻¹) .

Advanced: How can researchers resolve contradictions in biological activity data across studies?

Answer:

Discrepancies may arise from:

- Variability in assay conditions (e.g., pH, cell lines). Standardize protocols using guidelines like OECD 423 for cytotoxicity .

- Impurity interference : Re-evaluate compound purity via LC-MS and retest biological activity .

- Target selectivity : Perform molecular docking (AutoDock Vina) to assess binding affinity variations across isoforms (e.g., COX-2 vs. COX-1) .

Advanced: What strategies are effective for probing the compound’s mechanism of action?

Answer:

- Enzyme inhibition assays : Measure IC₅₀ against kinases (e.g., EGFR) using fluorescence-based ADP-Glo™ kits .

- Cellular uptake studies : Use confocal microscopy with a fluorescently tagged analog (e.g., BODIPY-labeled derivative) .

- Metabolite profiling : Identify bioactive metabolites via UPLC-QTOF-MS after incubation with liver microsomes .

Basic: What solvent systems are optimal for its chemical reactions?

Answer:

- Polar aprotic solvents : DMF or DMSO for SN2 reactions (e.g., thioether formation) due to high dielectric constants .

- Chlorinated solvents : Dichloromethane for acid-catalyzed amide couplings .

- Aqueous mixtures : Ethanol/water (7:3) for recrystallization to enhance crystal purity .

Advanced: How can thermodynamic properties (e.g., solubility, stability) be systematically evaluated?

Answer:

- Solubility : Use the shake-flask method with HPLC quantification in buffers (pH 1.2–7.4) .

- Thermal stability : Perform DSC/TGA to determine decomposition temperatures (typical range: 180–220°C) .

- Photostability : Expose to UV light (λ = 254 nm) and monitor degradation via NMR .

Advanced: What computational methods predict structure-activity relationships (SAR)?

Answer:

- QSAR modeling : Use CODESSA PRO to correlate electronic descriptors (e.g., HOMO-LUMO gap) with IC₅₀ values .

- Molecular dynamics (MD) simulations : Analyze binding persistence with GROMACS (e.g., for 50 ns trajectories) .

- ADMET prediction : Employ SwissADME to forecast bioavailability and toxicity .

Basic: How to troubleshoot low yields in the final amide coupling step?

Answer:

- Activation issues : Replace EDCI with DCC/DMAP for sterically hindered amines .

- Side reactions : Add molecular sieves to scavenge water and prevent hydrolysis .

- Temperature control : Conduct reactions at 0–4°C to suppress racemization .

Advanced: What strategies control regioselectivity in thiazole functionalization?

Answer:

- Directed ortho-metalation : Use TMPMgCl·LiCl to selectively deprotonate the 4-position of thiazole .

- Protecting groups : Introduce Boc on the acetamide nitrogen to shield it during electrophilic substitution .

Advanced: How to design analogs for enhanced pharmacokinetic properties?

Answer:

- Bioisosteric replacement : Substitute the 4-methoxyphenyl group with a trifluoromethylpyridine to improve metabolic stability .

- Prodrug approach : Convert the acetamide to a methyl ester for increased oral bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.